2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS No.: 1226447-32-0
Cat. No.: VC7294102
Molecular Formula: C20H18F3N3O3S
Molecular Weight: 437.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226447-32-0 |
|---|---|
| Molecular Formula | C20H18F3N3O3S |
| Molecular Weight | 437.44 |
| IUPAC Name | 2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide |
| Standard InChI | InChI=1S/C20H18F3N3O3S/c1-24-18(27)12-30-19-25-11-17(13-3-7-15(28-2)8-4-13)26(19)14-5-9-16(10-6-14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) |
| Standard InChI Key | IKJNVRYTBZXFCU-UHFFFAOYSA-N |
| SMILES | CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC |
Introduction
Synthesis
The synthesis of compounds with similar structures often involves multiple steps, including the formation of the imidazole ring and the attachment of the phenyl groups. A typical approach might involve:
-
Imidazole Ring Formation: This can be achieved through condensation reactions involving aldehydes and amines.
-
Attachment of Phenyl Groups: This might involve palladium-catalyzed cross-coupling reactions.
-
Introduction of Thioacetamide Moiety: This could be done through nucleophilic substitution reactions.
Biological Activities
Compounds with imidazole rings and phenyl groups often exhibit biological activities, such as antimicrobial or anticancer properties. The presence of electron-donating and electron-withdrawing groups can modulate these activities by affecting the compound's ability to interact with biological targets.
| Biological Activity | Possible Mechanism |
|---|---|
| Antimicrobial | Interference with microbial enzymes |
| Anticancer | Inhibition of cell proliferation pathways |
Future Research Directions
-
Synthetic Method Development: Optimizing synthesis conditions to improve yield and purity.
-
Biological Activity Screening: Evaluating the compound's potential as a therapeutic agent.
-
Structural Modifications: Exploring how changes in the molecule affect its properties and activities.
Given the lack of specific information on this compound in the search results, further investigation would require consulting specialized chemical databases or conducting experimental studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume